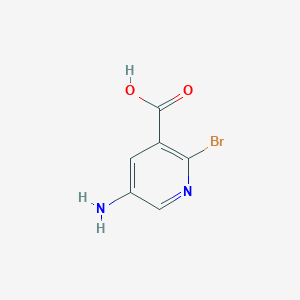
5-Amino-2-bromonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-bromonicotinic acid: is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by a bromine atom and an amino group, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromonicotinic acid typically involves the bromination of nicotinic acid followed by amination. One common method includes:
Bromination: Nicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Amino-2-bromonicotinic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Various substituted nicotinic acids depending on the nucleophile used.
Oxidation Products: 5-Nitro-2-bromonicotinic acid.
Reduction Products: this compound derivatives with reduced functional groups.
Coupling Products: Biaryl or alkylated nicotinic acid derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry and catalysis.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to nicotinic acid derivatives.
Biological Probes: Utilized in the development of probes for studying biological pathways and mechanisms.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the synthesis of functional materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5-Amino-2-bromonicotinic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Receptors: Modulates receptors involved in neurotransmission and cellular signaling.
DNA: Interacts with DNA to influence gene expression and cellular functions.
類似化合物との比較
2-Amino-5-bromonicotinic acid: Similar structure but with different substitution pattern.
5-Amino-2-chloronicotinic acid: Chlorine atom instead of bromine, affecting its reactivity and properties.
5-Amino-2-fluoronicotinic acid: Fluorine atom instead of bromine, leading to different chemical behavior.
Uniqueness:
Reactivity: The presence of the bromine atom makes 5-Amino-2-bromonicotinic acid more reactive in substitution and coupling reactions compared to its chloro and fluoro analogs.
Applications: Its unique reactivity and properties make it suitable for specific applications in medicinal chemistry and material science that other similar compounds may not be able to achieve.
特性
IUPAC Name |
5-amino-2-bromopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFMIWMDQERPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
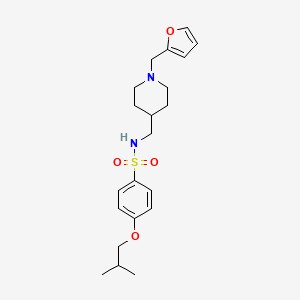
![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)
![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)
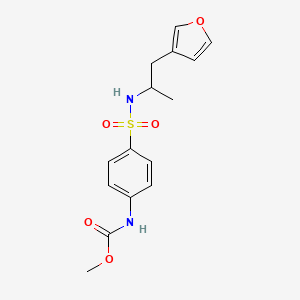

![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)

![tert-butyl6'-(aminomethyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-2'-carboxylate](/img/structure/B2723440.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2723441.png)
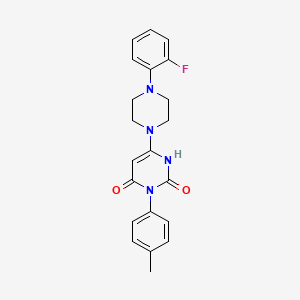
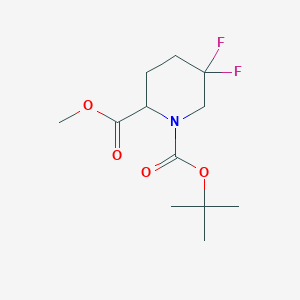
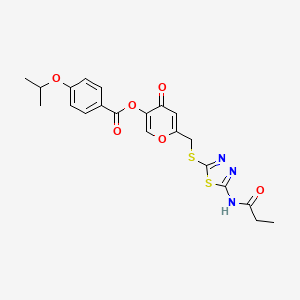
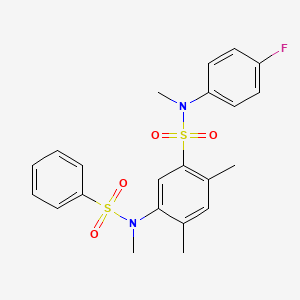
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2723448.png)
